molecular formula C22H23N3O2 B2862699 (Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide CAS No. 748779-49-9

(Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide

Cat. No. B2862699
CAS RN: 748779-49-9
M. Wt: 361.445
InChI Key: XEMRVBZLTAVRSB-UHFFFAOYSA-N
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Description

(Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of proteomics. ABPP is a small molecule that can selectively label and identify active enzymes in complex biological systems.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide involves the selective labeling of active enzymes in biological systems. This compound contains a reactive group that can covalently bind to the active site of enzymes that are in their active state. This binding allows for the selective labeling of active enzymes, which can be visualized and identified using various biochemical techniques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. This compound can selectively label and identify active enzymes in complex biological systems, which can provide valuable information about the role of these enzymes in various physiological processes. This compound has been used to identify and characterize enzymes involved in cancer, inflammation, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of (Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide in lab experiments has various advantages and limitations. One of the main advantages of this compound is its ability to selectively label and identify active enzymes in complex biological systems. This can provide valuable information about the role of these enzymes in various physiological processes. However, one of the main limitations of this compound is its potential for non-specific labeling, which can lead to false-positive results.

Future Directions

There are various future directions for the use of (Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide in scientific research. One future direction is the development of more selective and specific this compound probes that can target specific enzymes in biological systems. Another future direction is the use of this compound in the development of new drugs and therapies for various diseases. This compound can be used to identify and characterize enzymes involved in various diseases, which can provide valuable information for the development of new drugs and therapies. Additionally, the use of this compound in combination with other proteomic techniques can provide a more comprehensive understanding of the role of enzymes in biological systems.
Conclusion:
This compound is a small molecule that has gained significant attention in scientific research due to its potential applications in the field of proteomics. This compound can selectively label and identify active enzymes in complex biological systems, which can provide valuable information about the role of these enzymes in various physiological processes. The use of this compound in lab experiments has various advantages and limitations, and there are various future directions for the use of this compound in scientific research. Overall, this compound has the potential to significantly advance our understanding of the role of enzymes in biological systems and the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis method of (Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis of this compound are 4-acetamidophenol and 4-butylbenzaldehyde. These compounds are first reacted with potassium carbonate and acetic anhydride to form the intermediate compound 4-acetamido-4'-butylbenzophenone. This intermediate is then reacted with malononitrile and ammonium acetate to form the final product, this compound.

Scientific Research Applications

(Z)-3-(4-Acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide has various applications in scientific research, particularly in the field of proteomics. Proteomics is the study of proteins and their functions in biological systems. This compound can be used to selectively label and identify active enzymes in complex biological systems, which can provide valuable information about the role of these enzymes in various physiological processes. This compound has been used in various research studies to identify and characterize enzymes involved in cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

(Z)-3-(4-acetamidophenyl)-N-(4-butylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-3-4-5-17-6-10-21(11-7-17)25-22(27)19(15-23)14-18-8-12-20(13-9-18)24-16(2)26/h6-14H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMRVBZLTAVRSB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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